5-Amino-6-isoquinolinol

説明

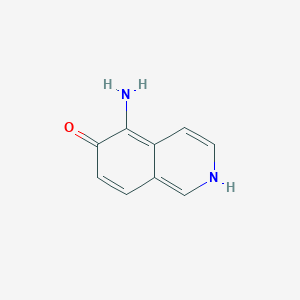

5-Amino-6-isoquinolinol is a heterocyclic aromatic organic compound, part of the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound includes a benzene ring fused to a pyridine ring, with an amino group at the 5th position and a hydroxyl group at the 6th position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-isoquinolinol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to form isoquinolines . Another method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization are efficient for producing isoquinolines . These methods are scalable and suitable for large-scale production.

化学反応の分析

Types of Reactions: 5-Amino-6-isoquinolinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to tetrahydroisoquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxyl positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products:

Oxidation: Isoquinoline quinones.

Reduction: Tetrahydroisoquinolines.

Substitution: Various substituted isoquinolines depending on the reagents used.

科学的研究の応用

5-Amino-6-isoquinolinol exhibits a range of biological activities, making it a valuable compound in pharmacological research. Key areas of application include:

- Antiviral Activity : Recent studies have highlighted the potential of isoquinoline alkaloids, including this compound, in combating viral infections such as SARS-CoV-2. The compound's ability to inhibit viral replication and target specific viral proteins has been demonstrated through various in vitro assays. For instance, molecular docking studies have indicated that this compound and its derivatives can effectively bind to viral proteins, suggesting a mechanism for their antiviral action .

- Antitumor Properties : The compound has shown promise in cancer research, particularly against various human cancer cell lines. In vitro studies have revealed that this compound derivatives possess cytotoxic effects against tumor cells, with structure-activity relationship (SAR) analyses indicating that modifications to the isoquinoline structure can enhance their antitumor efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from recent SAR studies:

| Compound Derivative | Activity Type | IC50 (μM) | Targeted Cancer Cell Line |

|---|---|---|---|

| 5-Amino-6-ISO | Antitumor | 12.2 | Human osteosarcoma (HOS) |

| 8-Amino Derivative | Antitumor | 9.1 | AGS human gastric adenocarcinoma |

| 6-Methyl Derivative | Antiviral | 0.44 | H1N1 Influenza virus |

These findings illustrate how structural modifications can lead to enhanced potency against specific targets, guiding future drug development efforts.

Synthetic Applications

The synthesis of this compound derivatives has been explored extensively, with various methodologies developed to enhance yield and purity. Recent advancements in synthetic techniques have allowed for the efficient production of these compounds, facilitating their use in biological studies and potential therapeutic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antiviral Research

A study investigated the effects of this compound on SARS-CoV-2 replication in Vero E6 cells. The results showed significant inhibition of viral growth at concentrations as low as 9.1 μM, indicating its potential as a therapeutic agent against COVID-19 .

Case Study 2: Cancer Therapeutics

In another study focusing on antitumor activity, derivatives of this compound were tested against multiple human cancer cell lines. Notably, one derivative exhibited an IC50 value of 12.2 μM against human osteosarcoma cells, demonstrating its potential as a lead compound for further development .

作用機序

The mechanism of action of 5-Amino-6-isoquinolinol involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with target proteins .

類似化合物との比較

Isoquinoline: The parent compound, lacking the amino and hydroxyl groups.

5-Aminoisoquinoline: Similar structure but without the hydroxyl group.

6-Hydroxyisoquinoline: Similar structure but without the amino group.

Uniqueness: 5-Amino-6-isoquinolinol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

生物活性

5-Amino-6-isoquinolinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, which is a bicyclic structure containing a fused benzene and pyridine ring. The presence of an amino group at the 5-position and a hydroxyl group at the 6-position contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress.

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, including protein kinases and phosphatases, which play crucial roles in cell signaling pathways.

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance:

- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency (Table 1) .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- The compound demonstrated selective inhibitory activity against certain bacterial strains, suggesting its potential as an antibacterial agent .

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from damage:

- It has been reported to reduce apoptosis in neuronal cells under stress conditions, indicating its potential for treating neurodegenerative diseases .

Case Studies

- Cytotoxicity Studies : In a detailed cytotoxicity study involving various isoquinoline derivatives, this compound was found to be one of the most effective compounds against cancer cell lines, demonstrating a clear dose-response relationship .

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's neuroprotective effects might be mediated through the modulation of signaling pathways associated with oxidative stress and inflammation .

特性

IUPAC Name |

5-aminoisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJXZAOEPPCFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313774 | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163672-82-0 | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163672-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。